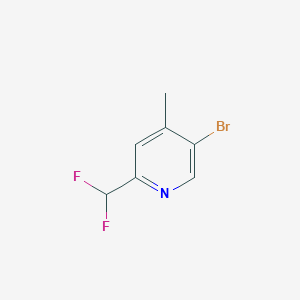

5-Bromo-2-(difluoromethyl)-4-methylpyridine

Description

5-Bromo-2-(difluoromethyl)-4-methylpyridine (C₇H₆BrF₂N) is a halogenated pyridine derivative characterized by a bromine atom at position 5, a difluoromethyl (-CF₂H) group at position 2, and a methyl (-CH₃) group at position 4 on the pyridine ring. Its SMILES notation is CC1=CC(=NC=C1Br)C(F)F, and its molecular weight is 234.03 g/mol . The difluoromethyl group introduces steric and electronic effects, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs, as fluorinated groups are known to improve bioavailability and binding interactions in pharmaceuticals .

Properties

IUPAC Name |

5-bromo-2-(difluoromethyl)-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c1-4-2-6(7(9)10)11-3-5(4)8/h2-3,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHSMWMRFYGTAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805200-80-9 | |

| Record name | 5-bromo-2-(difluoromethyl)-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethyl)-4-methylpyridine typically involves the bromination of 2-(difluoromethyl)-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-2-(difluoromethyl)-4-methylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agents used.

Reduction Reactions: Reduction of the compound can lead to the formation of 5-amino-2-(difluoromethyl)-4-methylpyridine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Oxidation products may include pyridine N-oxides or other oxidized derivatives.

Reduction Reactions: The major product is 5-amino-2-(difluoromethyl)-4-methylpyridine.

Scientific Research Applications

Chemistry: 5-Bromo-2-(difluoromethyl)-4-methylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the design of molecules with improved therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)-4-methylpyridine depends on its specific application. In general, the compound interacts with molecular targets through its bromine and difluoromethyl groups, which can form covalent bonds or engage in non-covalent interactions with biological molecules. The pathways involved may include inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Positional Isomer: 4-Bromo-2-(difluoromethyl)-5-methylpyridine

- Structure : Bromine at position 4, difluoromethyl at position 2, and methyl at position 5.

- Molecular Formula : C₇H₆BrF₂N (identical to the target compound).

- Key Differences : The positional isomerism alters steric interactions and electronic distribution. For example, the bromine’s placement at position 4 may influence reactivity in substitution reactions compared to position 5 in the target compound. This isomer is cataloged in PubChem but lacks detailed experimental data in the provided evidence .

Halogen-Substituted Analogs: 5-Bromo-2-chloro-4-methylpyridine (Hypothetical)

- Structure : Chlorine replaces the difluoromethyl group at position 2.

- Expected Properties : Chlorine’s higher electronegativity compared to -CF₂H may reduce lipophilicity (clogP ≈ 2.5 vs. ~3.0 for the target compound). Chlorinated pyridines are common intermediates in agrochemical synthesis, but the absence of fluorine could decrease metabolic stability .

Amino-Substituted Analog: 5-Bromo-4-methylpyridin-2-amine

- Structure : An amine (-NH₂) group at position 2 instead of -CF₂H.

- Molecular Formula : C₆H₇BrN₂.

- This compound is used in coordination chemistry, as seen in cobalt complexes with 4-methylpyridine N-oxide ligands .

Heterocyclic-Substituted Analog: 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine

- Structure : A pyrrole ring replaces the difluoromethyl group at position 2.

- Molecular Formula : C₁₂H₁₃BrN₂.

- This compound’s applications are unspecified in the evidence, but pyrrole moieties are common in drug design for their aromatic interactions .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Impact of Fluorine Substituents

The difluoromethyl group in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs.

Reactivity Trends

- Bromine at Position 5 : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization.

- Difluoromethyl at Position 2 : The -CF₂H group is less electron-withdrawing than -CF₃, balancing reactivity and stability in synthetic pathways .

Biological Activity

5-Bromo-2-(difluoromethyl)-4-methylpyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C7H6BrF2N, with a molecular weight of approximately 220.03 g/mol. The presence of bromine and difluoromethyl groups significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the interactions facilitated by its halogen substituents. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit various enzymes, affecting metabolic pathways.

- Receptor Modulation : It can modulate receptor activities, potentially influencing cellular signaling processes.

- Covalent Bond Formation : The bromine atom can form covalent bonds with nucleophilic sites on proteins, altering their function.

Antimicrobial Properties

Research indicates that halogenated pyridines, including this compound, exhibit antimicrobial activities. Preliminary studies have shown efficacy against several bacterial strains, suggesting potential applications in treating infections .

Antimalarial Activity

A notable study highlighted the compound's potential as an antimalarial agent. It was evaluated for its ability to inhibit dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, showing promising results with an IC50 value indicating strong inhibitory action . This suggests its potential role in developing new antimalarial therapies.

Case Studies

- Inhibition of Dihydroorotate Dehydrogenase : A study examined the compound's effects on DHODH, revealing that it could effectively inhibit the enzyme at low concentrations, which is critical for pyrimidine biosynthesis in malaria parasites. This mechanism highlights the compound's potential as a lead structure for further drug development .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of various halogenated pyridines, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its utility in developing new antimicrobial agents.

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Dihydroorotate Dehydrogenase | <0.03 | |

| Antimicrobial | Staphylococcus aureus | 15 | |

| Antimicrobial | Escherichia coli | 20 |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine and difluoromethyl groups | Antimicrobial, antimalarial |

| 5-Bromo-4-(difluoromethyl)-2-methylpyrimidine | Similar halogenation | Enzyme inhibition |

| 4-Bromo-2-(difluoromethyl)-6-methylpyridine | Different methyl position | CYP1A2 inhibition |

Q & A

Q. What are the optimal synthetic routes for 5-bromo-2-(difluoromethyl)-4-methylpyridine, and how can reaction yields be maximized?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a protocol involving Pd(OAc)₂ with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene as a ligand under CO gas at 100°C has been reported for analogous brominated pyridines . Key steps include:

- Purification by flash chromatography (hexane:EtOAc gradients).

- Monitoring reaction progress via NMR or LC-MS to optimize intermediate formation.

- Ensuring anhydrous conditions to avoid hydrolysis of sensitive intermediates.

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of:

- X-ray crystallography : For precise bond-length and angle measurements, as demonstrated for related pyrimidine derivatives (orthorhombic crystal system, space group P2₁2₁2₁) .

- NMR spectroscopy : Distinct signals for difluoromethyl (δ ~6.8 ppm, J = 55 Hz) and methyl groups (δ ~2.5 ppm) .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

Q. What are the key physicochemical properties influencing its solubility and stability?

- Melting point : Analogous brominated pyridines exhibit high melting points (~198–202°C), suggesting limited solubility in polar solvents .

- Hydrogen-bonding capacity : The difluoromethyl group reduces basicity compared to non-fluorinated analogs, as observed in acid-base equilibria studies of methylpyridines .

- Lipophilicity : Fluorine substituents enhance membrane permeability, a property critical for drug discovery applications .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic and steric effects in nucleophilic substitution reactions?

The difluoromethyl group exerts strong electron-withdrawing effects, activating the pyridine ring for electrophilic attacks. This is evidenced by:

- Enhanced reactivity in Suzuki-Miyaura couplings at the bromine position .

- Reduced basicity of adjacent nitrogen, as seen in comparative acid dissociation constants (Ka) for fluorinated vs. non-fluorinated pyridines .

- Steric hindrance from fluorine atoms may direct regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in spectroscopic data during reaction monitoring?

Discrepancies between expected and observed spectral data (e.g., unexpected splitting in <sup>19</sup>F NMR) can arise from:

- Conformational isomerism : Use variable-temperature NMR to identify dynamic processes.

- Impurity profiling : Employ LC-MS with tandem mass spectrometry to detect trace byproducts (e.g., dehalogenated species) .

- Computational validation : Compare experimental <sup>1</sup>H/<sup>13</sup>C NMR shifts with density functional theory (DFT)-predicted values .

Q. How can computational methods predict the compound’s reactivity in complex reaction systems?

- DFT calculations : Model transition states to predict regioselectivity in cross-couplings (e.g., preferential substitution at bromine vs. chlorine sites) .

- Molecular docking : Assess interactions with biological targets (e.g., enzymes in drug discovery) by simulating binding affinities .

- Hirshfeld surface analysis : Map intermolecular interactions in crystal structures to guide co-crystallization strategies .

Q. What experimental controls are critical when studying its biological activity?

- Negative controls : Use non-fluorinated analogs to isolate the impact of fluorine on bioactivity .

- Metabolic stability assays : Monitor degradation pathways in liver microsomes to identify vulnerable sites (e.g., demethylation or debromination) .

- Isotopic labeling : Track compound distribution in cellular systems using <sup>18</sup>F or <sup>13</sup>C labels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.